1-(2,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 1-(2,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18072402
InChI: InChI=1S/C11H9F2NO3/c12-7-1-2-8(13)9(4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17)
SMILES:
Molecular Formula: C11H9F2NO3
Molecular Weight: 241.19 g/mol

1-(2,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC18072402

Molecular Formula: C11H9F2NO3

Molecular Weight: 241.19 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C11H9F2NO3
Molecular Weight 241.19 g/mol
IUPAC Name 1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C11H9F2NO3/c12-7-1-2-8(13)9(4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17)
Standard InChI Key ZHZMVBGSAVVDRX-UHFFFAOYSA-N
Canonical SMILES C1C(CN(C1=O)C2=C(C=CC(=C2)F)F)C(=O)O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 1-position with a 2,5-difluorophenyl group and at the 3-position with a carboxylic acid moiety. The pyrrolidinone scaffold (a five-membered lactam ring) introduces conformational rigidity, while the difluorophenyl group enhances lipophilicity and metabolic stability . Key structural descriptors include:

PropertyValueSource
Molecular formulaC11H9F2NO3\text{C}_{11}\text{H}_9\text{F}_2\text{NO}_3
Molecular weight241.19 g/mol
SMILESC1C(CN(C1=O)C2=C(C=CC(=C2)F)F)C(=O)O
Predicted CCS (Ų)154.8 ([M+H]+)

The presence of fluorine atoms at the 2- and 5-positions on the phenyl ring influences electronic effects, potentially enhancing binding affinity to biological targets through halogen bonding .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves a Claisen-Schmidt condensation between difluorinated acetophenones and benzaldehydes, followed by cyclization and oxidation steps. Reaction conditions require precise temperature control (60–80°C) and polar aprotic solvents such as dimethylformamide (DMF) to optimize yields .

Example Protocol

  • Condensation: 2,5-Difluoroacetophenone reacts with glyoxylic acid in DMF at 70°C for 12 hours.

  • Cyclization: The intermediate undergoes intramolecular lactamization using acetic anhydride.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product.

Analytical Data

  • HRMS: [M+H]+[\text{M+H}]^+ observed at m/z 242.06233 (calc. 242.06241) .

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) exhibits characteristic signals for the pyrrolidinone ring (δ 2.5–3.5 ppm) and aromatic protons (δ 7.1–7.4 ppm) .

Biological Activities

Antimicrobial Properties

Derivatives of 1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

PathogenMIC (µg/mL)Source
Staphylococcus aureus8–16
Candida auris32–64

Mechanistic studies suggest that the carboxylic acid group chelates metal ions essential for microbial enzymes, while the difluorophenyl moiety disrupts cell membrane integrity .

Anticancer Activity

In vitro assays against the A549 human lung adenocarcinoma cell line revealed dose-dependent cytotoxicity, with an IC50_{50} of 12.5 µM . Comparative studies on structural analogs indicate that fluorine substitution patterns critically influence potency:

CompoundIC50_{50} (A549)
2,5-Difluorophenyl derivative12.5 µM
3,5-Difluorophenyl analog18.7 µM

Apoptosis induction and cell cycle arrest at the G2/M phase have been proposed as mechanisms of action .

Structure-Activity Relationships (SAR)

  • Fluorine Positioning: 2,5-Difluoro substitution confers superior antimicrobial and anticancer activity compared to 2,4- or 3,5-difluoro analogs, likely due to improved target binding and pharmacokinetic properties .

  • Carboxylic Acid Group: Esterification or amidation reduces activity, underscoring the importance of the free acid for target engagement .

Challenges and Future Directions

Despite promising preclinical data, the compound’s development faces hurdles:

  • Synthetic Complexity: Low yields (30–45%) in cyclization steps necessitate optimized catalysts.

  • Pharmacokinetics: Preliminary data indicate rapid renal clearance (t1/2_{1/2} = 1.2 hours), prompting interest in prodrug formulations .

Future research should prioritize in vivo efficacy studies and scaffold diversification to address resistance mechanisms.

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